

Analytical and Structural Profiling of Propoxyphenyl-thiosildenafil-d8: A Technical Guide

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Compound of Interest

Compound Name: Propoxyphenyl-thiosildenafil-d8

Cat. No.: B1153297

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Executive Summary

The illicit adulteration of dietary supplements with synthetic phosphodiesterase type 5 (PDE5) inhibitors poses a severe public health risk. To evade regulatory detection, illicit manufacturers frequently synthesize structural analogues of approved drugs like sildenafil. Propoxyphenyl-thiosildenafil is one such designer analogue. To accurately quantify this compound in complex biological and supplement matrices, the stable isotope-labeled internal standard (SIL-IS) **Propoxyphenyl-thiosildenafil-d8** is employed. This whitepaper details the chemical identity, mechanistic rationale, and self-validating analytical protocols required to leverage this standard in high-throughput LC-MS/MS workflows.

Chemical Identity, CAS Registry, and Nomenclature

Causality of Nomenclature: The structural modifications of sildenafil analogues dictate their pharmacokinetic behavior and analytical signatures. Propoxyphenyl-thiosildenafil features a propoxy group replacing the ethoxy group of sildenafil, and a thione (C=S) replacing the ketone (C=O) on the pyrazolopyrimidine core.

IUPAC Name: 1,6-Dihydro-1-methyl-5-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-propoxyphenyl]-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione-d8[1].

Accepted Synonyms: 1-[[3-(4,7-Dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxyphenyl]sulfonyl]-4-methyl-piperazine-d8[1].

CAS Registry Number Status: Currently, the deuterated isotopologue **Propoxyphenyl-thiosildenafil-d8** does not possess a globally unique Chemical Abstracts Service (CAS) Registry Number and is universally designated as "N.A." in specialized chemical catalogs[2]. Regulatory and analytical frameworks typically group it under the CAS number of its unlabelled parent compound, 479073-87-5[3].

Table 1: Physicochemical Specifications

Property	Value
Molecular Formula	C23H24D8N6O3S2
Molecular Weight	512.72 g/mol
Parent Compound CAS	479073-87-5
Isotopic Mass Shift	+8.05 Da
Physical State	Pale Yellow Solid
Storage Conditions	2-8°C, protected from light and moisture

Mechanistic Rationale for Deuterium Labeling (D8)

The selection of a D8 label over a D3 or D4 label is a calculated experimental choice rooted in the principles of mass spectrometry.

- Elimination of Isotopic Cross-Talk: Natural isotopic distributions (especially from ^{13}C , ^{34}S , and ^{18}O) create M+1, M+2, and M+3 peaks. Using a D3 label often results in isotopic cross-talk, where the natural heavy isotopes of a highly concentrated unlabelled analyte bleed into the internal standard's mass channel. Incorporating 8 deuterium atoms on the piperazine ring guarantees a mass shift of +8 Da, ensuring absolute baseline resolution in the m/z domain[4].

- **Kinetic Isotope Effect & Co-elution:** The identical physicochemical properties of the D8 analogue ensure it perfectly co-elutes with the target analyte during Ultra-High-Performance Liquid Chromatography (UHPLC). This co-elution is critical: both the analyte and the SIL-IS enter the electrospray ionization (ESI) source simultaneously, experiencing identical matrix-induced ion suppression or enhancement.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

This protocol outlines the extraction and quantification of propoxyphenyl-thiosildenafil from complex matrices.

Self-Validating System: By running a blank matrix spiked exclusively with the SIL-IS alongside a multi-point calibration curve, this protocol acts as a self-validating system. Any deviation in the absolute peak area of the D8 internal standard across unknown samples instantly flags matrix effects or extraction failures, preventing false negatives.

Step 1: Preparation of Standard Solutions

- Dissolve 1.0 mg of **Propoxyphenyl-thiosildenafil-d8** in 1.0 mL of LC-MS grade methanol to yield a 1 mg/mL stock solution.
- Dilute the stock solution with 50% aqueous acetonitrile to a working internal standard (IS) concentration of 50 ng/mL.

Step 2: Sample Extraction (Alkaline Liquid-Liquid Extraction)

Causality: Dietary supplements contain excipients (binders, lipids, herbal extracts) that foul MS sources. Alkaline LLE isolates the lipophilic PDE5 analogues while leaving polar interferents behind.

- Homogenize 500 mg of the sample matrix.
- Spike the sample with 50 μ L of the 50 ng/mL **Propoxyphenyl-thiosildenafil-d8** working solution.

- Add 2.0 mL of 0.1 M Sodium Carbonate buffer (pH 9.5) to neutralize the piperazine moiety, rendering the molecule uncharged and highly lipophilic.
- Extract with 5.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes. Transfer the organic (upper) layer to a clean glass tube.
- Evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 500 µL of Mobile Phase A/B (50:50, v/v).

Step 3: UHPLC-ESI-MS/MS Analysis

Causality: Formic acid (0.1%) is added to the mobile phase to provide an abundant proton source, driving the formation of [M+H]⁺ precursor ions in the positive ESI mode.

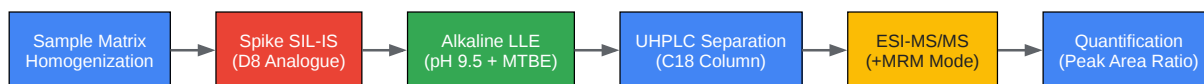
- Column: C18, 1.7 µm, 2.1 x 100 mm.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 10% B to 90% B over 5 minutes.
- Flow Rate: 0.4 mL/min.

Table 2: MRM Transitions for Quantification

Analyte	Precursor Ion (m/z)	Quantifier Ion (m/z)	Qualifier Ion (m/z)	Collision Energy (eV)
Propoxyphenyl-thiosildenafil	505.2	299.1	285.1	35
Propoxyphenyl-thiosildenafil-d8	513.2	299.1	285.1	35

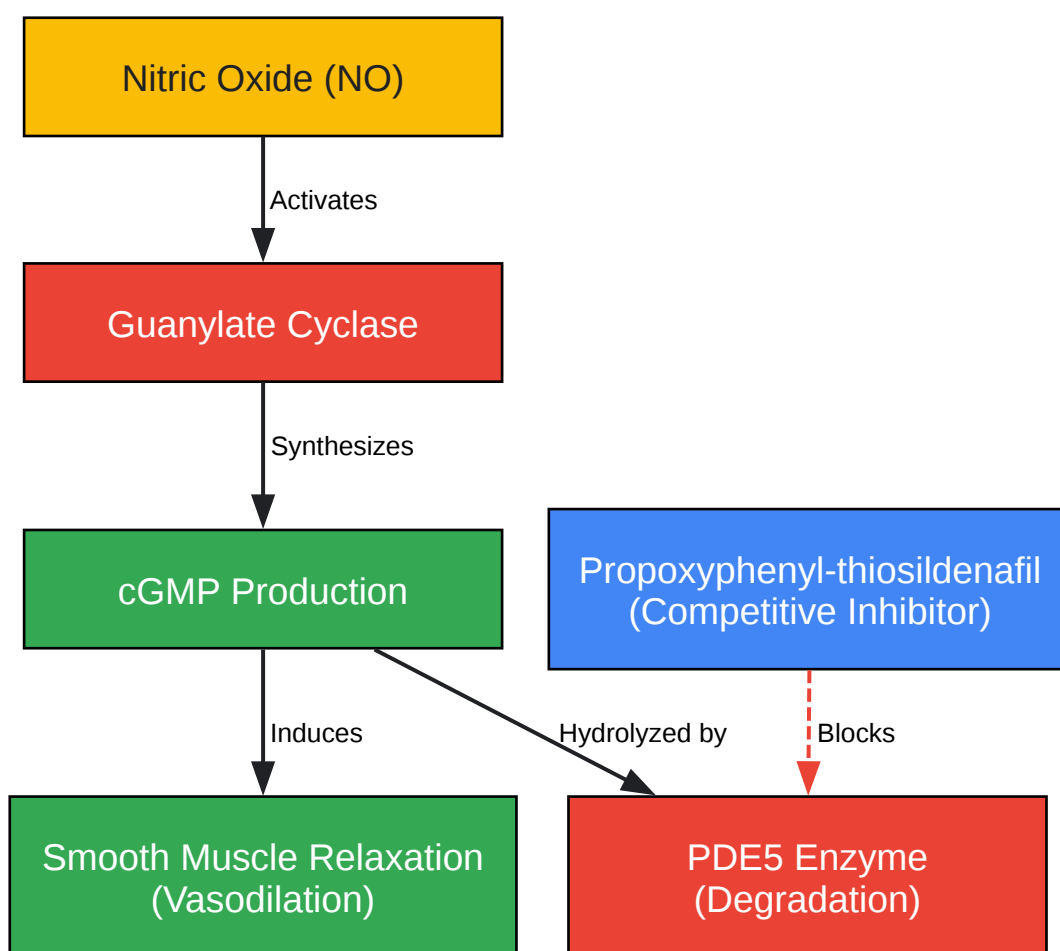
(Note: The primary MS/MS fragmentation yields the unlabelled pyrazolopyrimidine core; hence, the product ions remain identical at m/z 299.1 while the precursor shifts by 8 Da).

Visualizations



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LC-MS/MS Analytical Workflow for PDE5 Adulterant Screening



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Pharmacological Mechanism of Propoxyphenyl-thiosildenafil

References

- Source: pharmaffiliates.
- Source: scbt.
- Title: SMPR 2014_011.
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